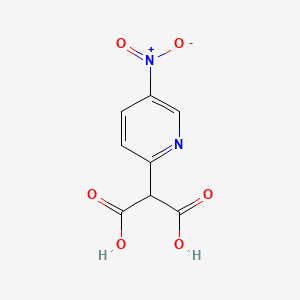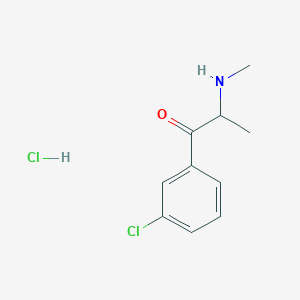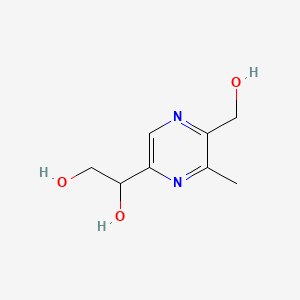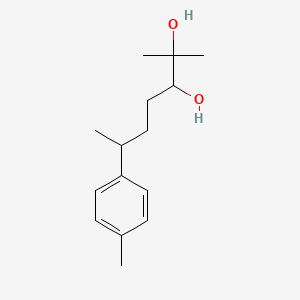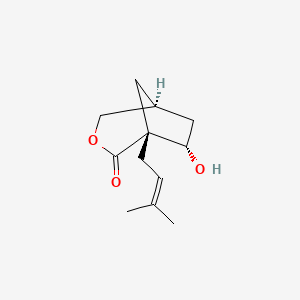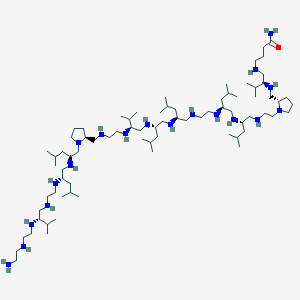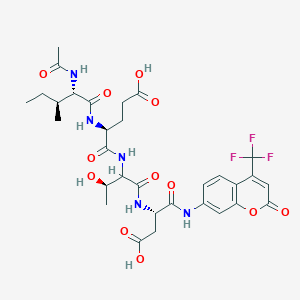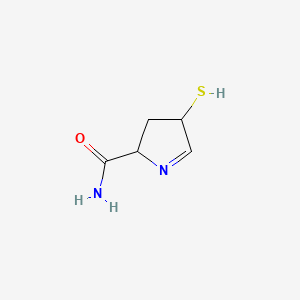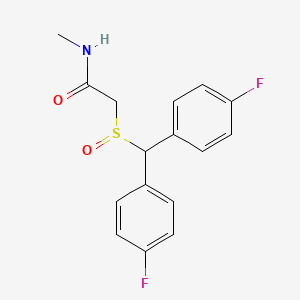
Modafiendz
Vue d'ensemble
Description
Le N-méthyl-4,4-difluoro-Modafinil est une forme substituée du modafinil, un agent favorisant l'éveil. Il est classé comme un nootropique, ce qui signifie qu'il est utilisé pour améliorer les fonctions cognitives telles que la mémoire, la créativité et la motivation chez les individus en bonne santé. Ce composé est principalement utilisé comme matériau de référence analytique dans la recherche et les applications médico-légales .
Applications De Recherche Scientifique
N-methyl-4,4-difluoro-Modafinil has several scientific research applications, including:
Chemistry: Used as an analytical reference material for mass spectrometry and other analytical techniques.
Biology: Studied for its effects on neurotransmitter systems and potential cognitive-enhancing properties.
Medicine: Investigated for its potential use in treating sleep disorders and cognitive impairments.
Industry: Used in the development of new nootropic drugs and performance-enhancing substances.
Mécanisme D'action
Modafiendz, also known as Dehydroxyfluorafinil or N-Methyl-4,4-difluoro modafinil, is a novel compound that has been gaining attention in the field of neuroscience. . This article aims to provide an overview of the current understanding of this compound’s mechanism of action.
Target of Action
The primary targets of this compound are believed to be similar to those of Modafinil, given their structural similarities . Modafinil primarily acts on the monoaminergic system .
Mode of Action
This compound is thought to interact with its targets in a manner similar to Modafinil. Modafinil is known to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . It also activates glutamatergic circuits while inhibiting GABA . Given the structural and functional similarities between Modafinil and this compound, it is plausible that this compound may share these mechanisms of action .
Biochemical Pathways
This compound likely affects similar biochemical pathways as Modafinil. Modafinil has been shown to impact neurotransmitter systems, such as orexin . Orexin neurons play a crucial role in promoting wakefulness and regulating arousal states .
Pharmacokinetics
It is suggested that this compound may have similar adme properties to modafinil, given their structural similarities . Modafinil is readily absorbed, reaching maximum plasma concentrations at 2–4 hours after administration and pharmacokinetic steady state within 2–4 days .
Result of Action
It is suggested that this compound may have similar effects to modafinil, which is known to produce psychoactive and euphoric effects, alterations in mood, perception, thinking, and feelings typical of other cns stimulants .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. Specific details about how these factors influence this compound’s action are currently unknown due to the lack of comprehensive studies .
Safety and Hazards
The physiological and toxicological properties of this compound are not known . It is intended for research and forensic applications and is not for human or veterinary use . Combinations with “N-Methyl-4,4-difluoro modafinil” should be strictly avoided due to the risk of excessive stimulation and heart strain .
Analyse Biochimique
Biochemical Properties
Modafiendz is believed to interact with various enzymes, proteins, and other biomolecules. It is a substituted form of modafinil, a wake-promoting agent that binds the dopamine transporter and modulates catecholaminergic signaling .
Cellular Effects
Given its similarity to modafinil, it may influence cell function by modulating catecholaminergic signaling . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be a substituted form of modafinil, which binds the dopamine transporter and modulates catecholaminergic signaling .
Metabolic Pathways
In-silico techniques have predicted properties of this compound like metabolism site, ADME properties, metabolite prediction, and DNA adduct formation tendencies .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-méthyl-4,4-difluoro-Modafinil implique plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Acylation de Friedel-Crafts : Cette étape implique l'acylation d'un dérivé de fluorobenzène à l'aide d'un chlorure d'acyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium.
Réduction : Le produit acylé est ensuite réduit pour former l'alcool correspondant.
Oxydation : L'alcool est oxydé pour former le sulfoxyde.
Méthylation : La dernière étape implique la méthylation du sulfoxyde pour former le N-méthyl-4,4-difluoro-Modafinil.
Méthodes de production industrielle
Les méthodes de production industrielle du N-méthyl-4,4-difluoro-Modafinil sont similaires aux voies de synthèse mentionnées ci-dessus, mais elles sont optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
Le N-méthyl-4,4-difluoro-Modafinil subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Il peut être réduit pour former le sulfure correspondant.
Substitution : Les atomes de fluor peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les dérivés substitués du N-méthyl-4,4-difluoro-Modafinil .
Applications de la recherche scientifique
Le N-méthyl-4,4-difluoro-Modafinil a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme matériau de référence analytique pour la spectrométrie de masse et d'autres techniques analytiques.
Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et ses propriétés potentielles d'amélioration cognitive.
Médecine : Enquête sur son utilisation potentielle dans le traitement des troubles du sommeil et des déficits cognitifs.
Industrie : Utilisé dans le développement de nouveaux médicaments nootropiques et de substances améliorant les performances.
Mécanisme d'action
Le mécanisme d'action exact du N-méthyl-4,4-difluoro-Modafinil n'est pas entièrement compris. Il est connu pour se lier au transporteur de la dopamine et moduler la signalisation catécholaminergique. Cela conduit à une augmentation des niveaux extracellulaires de dopamine, ce qui favorise l'éveil et l'amélioration cognitive. Le composé active également les circuits glutamatergiques tout en inhibant la neurotransmission GABAergique .
Comparaison Avec Des Composés Similaires
Le N-méthyl-4,4-difluoro-Modafinil est similaire à d'autres composés nootropiques tels que :
Modafinil : Le composé parent, connu pour ses effets favorisant l'éveil.
Adrafinil : Un promédicament du modafinil, qui est métabolisé dans l'organisme pour produire du modafinil.
Armodafinil : L'énantiomère R du modafinil, qui a des effets similaires mais avec une durée d'action plus longue
Le N-méthyl-4,4-difluoro-Modafinil est unique en raison de sa structure chimique spécifique, qui comprend deux atomes de fluor et un groupe méthyle. Cette modification structurelle peut entraîner des propriétés pharmacocinétiques et pharmacodynamiques différentes par rapport à ses analogues .
Propriétés
IUPAC Name |
2-[bis(4-fluorophenyl)methylsulfinyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c1-19-15(20)10-22(21)16(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16H,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZWTCIUDSDFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342547 | |
| Record name | Modafiendz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613222-54-0 | |
| Record name | Modafiendz | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613222540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modafiendz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MODAFIENDZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/223VWC34TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What do we know about the thermal stability of modafiendz?
A1: Research indicates that this compound, like its analog modafinil, is susceptible to thermal degradation during gas chromatography-mass spectrometry (GC-MS) analysis. Specifically, exposure to the heated GC injection port can lead to the formation of 1,1,2,2-tetrakis(4-fluorophenyl)ethane as a major degradation product. This highlights a potential challenge in analyzing this compound using GC-MS and emphasizes the need for careful method optimization. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Thiocyanato-1H-benzo[d]imidazole](/img/structure/B593302.png)
